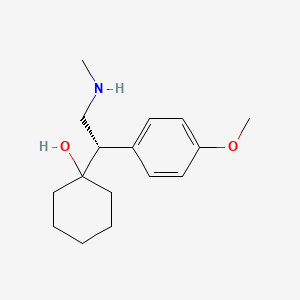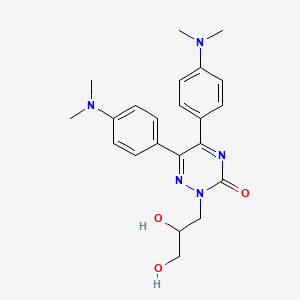
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are nitrogen-nitrogen double bonds, and a sulphonate group attached to a benzene ring. The lithium ion is associated with the sulphonate group, contributing to the compound’s overall stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of p-(diethylamino)aniline, followed by coupling with p-aminobenzene sulphonate. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulphonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy due to its azo dye properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various ions and compounds.
Mechanism of Action
The mechanism of action of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo groups can participate in electron transfer reactions, while the sulphonate group enhances solubility and ionic interactions. These properties enable the compound to act as a dye, binding to specific substrates and altering their optical properties.
Comparison with Similar Compounds
Similar Compounds
- Lithium p-((p-((p-(methylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Lithium p-((p-((p-(ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Lithium p-((p-((p-(dimethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
Uniqueness
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is unique due to the presence of diethylamino groups, which impart distinct electronic and steric properties. These characteristics influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly valuable in specific applications such as dye synthesis and analytical chemistry.
Properties
CAS No. |
84732-32-1 |
|---|---|
Molecular Formula |
C22H22LiN5O3S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
lithium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H23N5O3S.Li/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
XHJGMLSNEAAFDN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)





